molecular formula C20H25NO4 B079443 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 13074-31-2

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B079443
CAS RN: 13074-31-2
M. Wt: 343.4 g/mol
InChI Key: YXWQTVWJNHKSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and related compounds often involves complex reactions including electrochemical oxidation, cyclisation, and alkylation processes. Studies have explored the anodic oxidation of related compounds, yielding products like 2,3,7,9-tetramethoxy-11-(N-methylacetamido)dibenzo[a,e]cycloheptatrien-5-one, and have attempted the synthesis of 2-acyl-4-benzyl-1,2,3,4-tetrahydroisoquinolines through various reactions (Sainsbury, Todd, 1992). The electrochemical oxidation and cyclisation methods are pivotal in forming the complex structure of this compound, indicating the multifaceted approaches needed for its synthesis (Carmody, Sainsbury, Newton, 1980).

Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of methoxy groups and a benzyl component, contributing to its unique chemical properties. The structural elucidation often involves advanced techniques like X-ray diffractometry to determine the absolute configurations of optical antipodes, as seen in related compounds (Mondeshka, Angelova, Stensland, Werner, Ivanov, 1992). These studies highlight the importance of stereochemistry in the biological activity and physical properties of these molecules.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electrochemical oxidations that lead to the formation of complex products. The electrochemical oxidation of related compounds has been explored, highlighting the versatility and reactivity of the tetrahydroisoquinoline skeleton in synthesizing new compounds with potentially interesting properties (Kametani, Takahashi, Sugahara, Koizumi, Fukumoto*, 1971).

Physical Properties Analysis

The physical properties of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of methoxy groups and the benzyl component affect its solubility in various solvents and its crystalline form. X-ray crystallography studies on similar compounds have shown how the methoxy groups and the phenyl substituent influence the molecular conformation and crystal packing (Argay, Fülöp, Kălmăn, Fülöp, Bernáth, 1995).

Chemical Properties Analysis

The chemical properties of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include its reactivity in various chemical reactions, such as alkylation, cyclisation, and oxidation. These reactions not only highlight the compound's reactivity but also its potential to form various derivatives with different chemical and biological activities. The studies on the electrochemical oxidation and synthesis of related compounds provide insights into the chemical versatility and potential applications of this tetrahydroisoquinoline derivative.

Scientific Research Applications

Application 1: Solubilizing Protective Group for the Deposition of Aromatic Thiolate Monolayers

  • Summary of Application: The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
  • Methods of Application: The protective group is introduced to the thiol moiety, which increases the solubility and stability of the precursor. The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
  • Results or Outcomes: For a series of substituted terphenylthiols as model systems, it could be demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .

Application 2: Fuel for Microbial Fuel Cell

  • Summary of Application: 3,4-Dimethoxybenzyl alcohol is used as the fuel of the microbial fuel cell (MFC) to generate power .
  • Methods of Application: The alcohol is introduced into the anode chamber of a microbial fuel cell, where it is metabolized by bacteria to generate electricity .
  • Results or Outcomes: The use of 3,4-Dimethoxybenzyl alcohol as a fuel source in microbial fuel cells can lead to the generation of electricity .

Application 3: Synthesis of Cyclotriveratrylene

  • Summary of Application: Veratrole alcohol, which is 3,4-Dimethoxybenzyl alcohol, is the raw material for the synthesis of cyclotriveratrylene .
  • Methods of Application: The alcohol is used as a starting material in the synthesis of cyclotriveratrylene, a macrocycle used in host-guest chemistry .
  • Results or Outcomes: The synthesis of cyclotriveratrylene from 3,4-Dimethoxybenzyl alcohol allows for the production of this macrocycle, which has applications in host-guest chemistry .

Application 2: Fuel for Microbial Fuel Cell

  • Summary of Application: 3,4-Dimethoxybenzyl alcohol is used as the fuel of the microbial fuel cell (MFC) to generate power .
  • Methods of Application: The alcohol is introduced into the anode chamber of a microbial fuel cell, where it is metabolized by bacteria to generate electricity .
  • Results or Outcomes: The use of 3,4-Dimethoxybenzyl alcohol as a fuel source in microbial fuel cells can lead to the generation of electricity .

Application 3: Synthesis of Cyclotriveratrylene

  • Summary of Application: Veratrole alcohol, which is 3,4-Dimethoxybenzyl alcohol, is the raw material for the synthesis of cyclotriveratrylene .
  • Methods of Application: The alcohol is used as a starting material in the synthesis of cyclotriveratrylene, a macrocycle used in host-guest chemistry .
  • Results or Outcomes: The synthesis of cyclotriveratrylene from 3,4-Dimethoxybenzyl alcohol allows for the production of this macrocycle, which has applications in host-guest chemistry .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWQTVWJNHKSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6429-04-5 (hydrochloride)
Record name Tetrahydropapaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701018689
Record name (+/-)-N-Norlaudanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

13074-31-2
Record name (±)-Tetrahydropapaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropapaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-N-Norlaudanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
27
Citations
Z Liu, S Gu, X Zhu, M Liu, Z Cao, P Qiu, S Li… - European Journal of …, 2022 - Elsevier
Annual unpredictable efficacy of vaccines, coupled with emerging drug resistance, underlines the development of new antiviral drugs to treat influenza infections. The N-terminal …
Number of citations: 10 www.sciencedirect.com
ZH Zou, HB Zhang, WL Huang - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) 2-Chloroacetyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 4 scripts.iucr.org
M KONDA, T SHIOIRI, S YAMADA - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
1026 Vol. 23 ‘(19.75) modification,“very'few are concerned with the asymmetric synthesis. Recently Archer and his coworkers “) tried the asymmetric synthesis of laudanosine by means …
Number of citations: 32 www.jstage.jst.go.jp
P Iturriaga-Vásquez, G Zapata-Torres… - Journal of the Chilean …, 2004 - SciELO Chile
The conformational preferences of a series of 1-benzyl-1, 2, 3, 4-tetrahydroisoquinolines (norlaudanosine and coclaurine analogues) were investigated with the aid of their 1H NMR …
Number of citations: 2 www.scielo.cl
SS Naeimi, P Salehi, M Bararjanian - Journal of the Iranian Chemical …, 2022 - Springer
Abstract Synthesis of prolinamide derivatives of (R)-tetrahydropapaverine as mono-, di- and tripeptide is reported. (R)-Tetrahydropapaverine-prolinamide hybrid derivatives were tested …
Number of citations: 0 link.springer.com
Y Liao, Y Ye, M Liu, Z Liu, J Wang, B Li… - Journal of Medicinal …, 2022 - ACS Publications
Influenza PA N inhibitors are of particular importance in current efforts to develop a new generation of antiviral drugs due to the growing emergence of highly pathogenic influenza …
Number of citations: 3 pubs.acs.org
R Pedrosa, C Andrés, JM Iglesias - The Journal of Organic …, 2001 - ACS Publications
A novel, direct, and high-yielding stereoselective method for enantiopure 1-substituted tetrahydroisoquinolines (THIQ) is described. The successful approach, which creates the …
Number of citations: 81 pubs.acs.org
N Khorana, S Markmee, K Ingkaninan… - Medicinal chemistry …, 2009 - Springer
Acetylcholine is the most common neurotransmitter of the parasympathetic nervous system. Several cholinergic drugs are widely used in Alzheimer’s disease, urinary retention, …
Number of citations: 22 link.springer.com
R Zhu, Z Xu, W Ding, S Liu, X Shi… - Chinese Journal of …, 2014 - Wiley Online Library
Four racemic tetrahydroisoquinolines (RS)‐(±)‐1–4 were prepared from homoveratrylamine via amidation, Bischler‐Napieralski reaction and the subsequent reduction. The …
Number of citations: 28 onlinelibrary.wiley.com
M KONDA, T OHISHI, S YAMADA - Chemical and Pharmaceutical …, 1977 - jstage.jst.go.jp
Following the previous asymmetric syntheses of (S)-(+)-laudanosine (V) and (S)-(—}—)-reticu1ine (VI) from L—3—(3, 4-dihydroxyphenyl) alanine (L—DOPA), 3 “’Z’)(R)-(——)-…
Number of citations: 28 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.